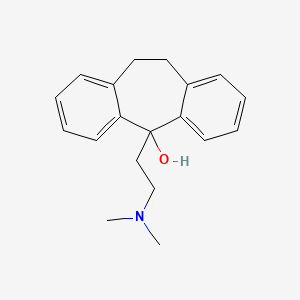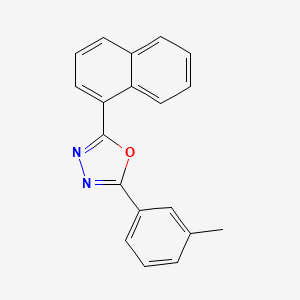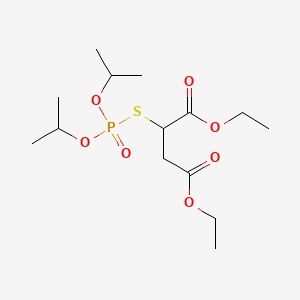
Di-iso-propyl malaoxon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-iso-propyl malaoxon is an organophosphate compound known for its role as a metabolite of malathion, a widely used insecticide. It is more toxic than its parent compound, malathion, and is known to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .
準備方法
Synthetic Routes and Reaction Conditions
Di-iso-propyl malaoxon can be synthesized through the oxidation of di-iso-propyl malathion. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products .
化学反応の分析
Types of Reactions
Di-iso-propyl malaoxon undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various phosphorothioate and phosphorodithioate derivatives .
科学的研究の応用
Di-iso-propyl malaoxon has several scientific research applications:
Chemistry: Used as a model compound to study organophosphate chemistry and reactivity.
Biology: Studied for its effects on cholinesterase inhibition and its impact on the nervous system.
Medicine: Investigated for its potential use in developing antidotes for organophosphate poisoning.
Industry: Used in the development of more effective and safer insecticides
作用機序
Di-iso-propyl malaoxon exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of cholinesterase, where this compound forms a covalent bond, rendering the enzyme inactive .
類似化合物との比較
Similar Compounds
Malathion: The parent compound, less toxic.
Isomalathion: An isomer of malathion, also toxic.
Parathion: Another organophosphate insecticide, more toxic than malathion.
Uniqueness
Di-iso-propyl malaoxon is unique due to its higher toxicity compared to malathion and its ability to inhibit cholinesterase more effectively. This makes it a valuable compound for studying the toxicological effects of organophosphates and developing antidotes .
特性
CAS番号 |
25017-57-6 |
|---|---|
分子式 |
C14H27O7PS |
分子量 |
370.40 g/mol |
IUPAC名 |
diethyl 2-di(propan-2-yloxy)phosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C14H27O7PS/c1-7-18-13(15)9-12(14(16)19-8-2)23-22(17,20-10(3)4)21-11(5)6/h10-12H,7-9H2,1-6H3 |
InChIキー |
QHSPDKYNDVADIS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


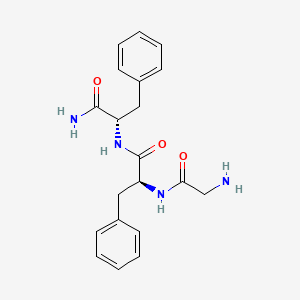
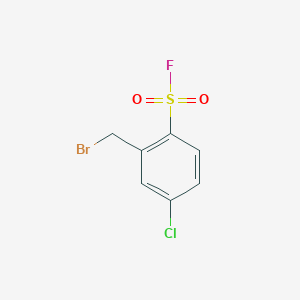
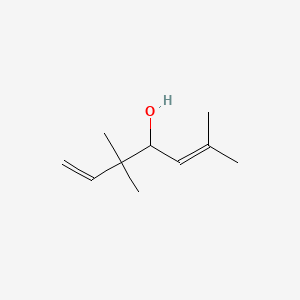
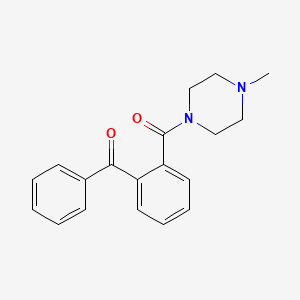
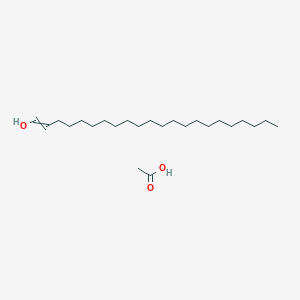
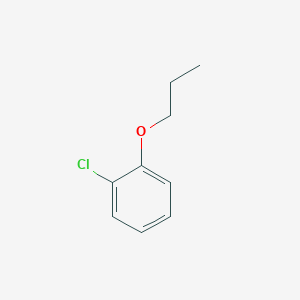

![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)

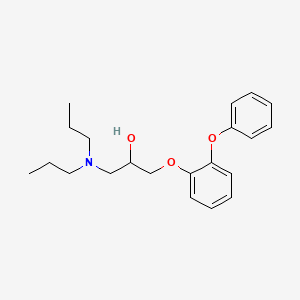

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
